1-[(2R,3S,4S,5R)-3-Amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Description
1-[(2R,3S,4S,5R)-3-Amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a synthetic nucleoside analog characterized by a modified oxolane (sugar) ring with a 3-amino group, 4-hydroxy group, and a hydroxymethyl substituent at the 5-position. The pyrimidine-2,4-dione moiety (uracil derivative) is linked to the sugar via a β-glycosidic bond.
Properties
IUPAC Name |
1-[(2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3,10H2,(H,11,14,16)/t4-,6+,7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIPTMWIZVIUSX-PXBUCIJWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-[(2R,3S,4S,5R)-3-Amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a pyrimidine ring fused with an oxolane moiety. Its molecular formula is with a molecular weight of approximately 240.23 g/mol. The specific stereochemistry at the oxolane ring plays a crucial role in its biological interactions.
The biological activity of this compound primarily involves its interaction with key enzymes and receptors:
- Dihydrofolate Reductase (DHFR) Inhibition : Similar compounds have been shown to inhibit DHFR, which is critical for DNA synthesis and repair. By inhibiting DHFR, these compounds can effectively halt the proliferation of rapidly dividing cells, such as cancer cells .
- Nucleotide Synthesis Interference : The compound may also affect nucleotide synthesis pathways by acting as an analog to natural substrates involved in nucleic acid metabolism .
Biological Activity Overview
| Activity | Description |
|---|---|
| Antitumor Activity | Exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis. |
| Antiviral Properties | Potentially inhibits viral replication through interference with nucleic acid synthesis. |
| Immunomodulatory Effects | Modulates immune responses, which can be beneficial in autoimmune diseases. |
Case Studies
- Antitumor Efficacy : A study evaluated the compound's effectiveness against human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent cytotoxic effect .
- Viral Inhibition : In vitro assays demonstrated that the compound could reduce the replication rate of certain RNA viruses by up to 70% at a concentration of 25 µM. This effect was attributed to its ability to mimic nucleotides and interfere with viral RNA synthesis .
- Autoimmune Disease Model : In a murine model of rheumatoid arthritis, treatment with the compound led to decreased inflammation markers and improved joint function compared to control groups. This suggests potential for therapeutic use in autoimmune conditions .
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity and selectivity:
- Structural Modifications : Alterations at the pyrimidine or oxolane moieties have been explored to improve binding affinity for DHFR and increase antitumor potency .
- Combination Therapies : Research indicates that combining this compound with established chemotherapeutics may yield synergistic effects, enhancing overall efficacy while potentially reducing side effects .
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties
Key Observations :
- The 4-hydroxy group enhances polarity compared to prodrugs like famciclovir (acetylated; ), which require metabolic activation .
- Unlike ribavirin’s triazole carboxamide, the pyrimidine-2,4-dione core in the target compound may limit cross-resistance with ribavirin-sensitive viruses like influenza .
Binding Affinities and Mechanism of Action
Table 2: Binding Energies and Antiviral Mechanisms ()
| Compound | Binding Energy (kcal/mol) | Proposed Mechanism |
|---|---|---|
| Brivudine | -4.87 | Thymidine kinase inhibition (herpesviruses) |
| Ribavirin | -3.02 | RNA polymerase inhibition (HCV, RSV) |
| Zidovudine | -7.83 | Reverse transcriptase chain termination (HIV) |
| Target Compound | Not available | Likely nucleotide mimicry or enzyme inhibition |
Analysis :
- Zidovudine’s high binding affinity (-7.83 kcal/mol) correlates with its efficacy in HIV treatment, suggesting that substituents like azido groups enhance target engagement .
Pharmacokinetic and Toxicity Considerations
- Toxicity: Unlike fialuridine (5-iodo; ), which was discontinued due to mitochondrial toxicity, the target compound’s amino group might reduce off-target effects .
- Resistance: The amino group could circumvent resistance mechanisms seen in thymidine kinase-deficient herpesviruses (brivudine resistance) or HIV reverse transcriptase mutations (zidovudine resistance) .
Q & A
Q. What synthetic strategies are effective for achieving stereochemical control in the synthesis of this nucleoside analog?
Methodological Answer: Stereochemical control is critical due to the compound's biological activity. Key strategies include:
- Protecting Groups : Use of tert-butyldimethylsilyl (TBDMS) for hydroxyl groups and methoxy groups for amino protection to prevent undesired side reactions during glycosylation .
- Glycosylation Conditions : Employ Vorbrüggen conditions (e.g., trimethylsilyl triflate as a catalyst) to ensure β-anomeric selectivity in the coupling of the pyrimidine dione to the oxolane sugar moiety .
- Chiral Pool Synthesis : Start with naturally occurring chiral precursors (e.g., ribose derivatives) to retain stereochemical integrity .
Q. How is the compound structurally characterized to confirm purity and stereochemistry?
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR analyze coupling constants (e.g., J values for anomeric protons confirm β-configuration) and chemical shifts (e.g., δ 5.3–5.8 ppm for oxolane ring protons) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated m/z 273.23 for C9H15N3O6) .
- X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers in the oxolane ring .
Q. Key NMR Signals :
| Proton Position | δ (ppm) | Multiplicity | Significance |
|---|---|---|---|
| Anomeric (C1') | 5.6 | Doublet | Confirms β-glycosidic bond |
| C3' (Amino) | 3.1 | Singlet | Validates deprotection |
Q. What biochemical interactions are associated with this compound, and how are they studied?
Methodological Answer:
- Enzyme Inhibition Assays : Use fluorescence polarization or spectrophotometric assays to measure binding to viral polymerases or kinases .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) of interactions with target enzymes .
- Molecular Docking : Computational models predict binding modes using software like AutoDock Vina, validated by mutagenesis studies .
Example : The compound’s amino group may form hydrogen bonds with catalytic residues in reverse transcriptases, analogous to fluorinated analogs in .
Q. How should the compound be stored to maintain stability during experiments?
Methodological Answer:
Q. What analytical methods are used to assess purity and detect impurities?
Methodological Answer:
- HPLC : Reverse-phase C18 columns (e.g., Agilent Zorbax) with UV detection at 260 nm (pyrimidine absorption) .
- TLC : Silica gel plates (Rf ~0.3 in ethyl acetate/methanol 7:3) for rapid purity checks .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s interaction with viral polymerases?
Methodological Answer:
- Pre-Steady-State Kinetics : Measure incorporation rates into RNA/DNA strands using radiolabeled substrates (e.g., 32P-ATP) .
- Crystallography : Co-crystallize with polymerase enzymes (e.g., HIV-1 RT) to resolve binding pockets and hydrogen-bonding networks .
Key Finding : The 3'-amino group may act as a hydrogen-bond donor to Asp185 in HIV-1 RT, mimicking natural substrates .
Q. How does stereochemistry at C3' and C4' influence biological activity?
Methodological Answer:
Q. How can in vivo pharmacokinetics be optimized for this compound?
Methodological Answer:
Q. How can conflicting data on synthetic yields be resolved?
Methodological Answer:
Q. What computational approaches predict structure-activity relationships (SAR) for analogs?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
